molecular formula C14H6F6I2 B1301078 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl CAS No. 89803-70-3

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

Cat. No. B1301078
CAS RN: 89803-70-3
M. Wt: 542 g/mol
InChI Key: OQUYDTUCILYGGP-UHFFFAOYSA-N
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Patent
US04628125

Procedure details

Ten grams of 2,2'-bis(trifluoromethyl)-benzidine (0.0312 mole) were dissolved in water (100 mls.) and concentrated sulfuric acid (60 mls.) and the solution was cooled to 0° C. A solution of sodium nitrite (4.5 grams; 0.0652 mole) in water (ten mls.) was added dropwise with stirring. The resulting cold tetrazonium salt solution was added slowly to a stirred solution of sodium iodide (20 grams) and iodine (20 grams) in water (20 mls.) maintained at a temperature of 0° C. During the addition, methylene dichloride was added to keep the product in solution. After stirring the mixture overnight at room temperature, excess iodine was destroyed by adding sodium bisulfite and the product was extracted with methylene dichloride. The organic phase was washed with aqueous sodium bisulfite, dried and evaporated to yield 13.3 grams (78%) of product, i.e., 2,2'-bis(trifluoromethyl)-4,4'-diiodobiphenyl, having a melting point of 119°-122° C. Recrystallization from methanol yielded white prisms having a melting point of 121°-123° C.
Quantity
0.0312 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[C:7](N)[CH:6]=[CH:5][C:4]=1[C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][C:11]=1[C:17]([F:20])([F:19])[F:18].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:32].[Na+].[I:34]I>O.C(Cl)Cl>[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[C:7]([I:32])[CH:6]=[CH:5][C:4]=1[C:10]1[CH:16]=[CH:15][C:13]([I:34])=[CH:12][C:11]=1[C:17]([F:20])([F:19])[F:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.0312 mol
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)N)C1=C(C=C(N)C=C1)C(F)(F)F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring the mixture overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
excess iodine was destroyed
ADDITION
Type
ADDITION
Details
by adding sodium bisulfite
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene dichloride
WASH
Type
WASH
Details
The organic phase was washed with aqueous sodium bisulfite
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC(=C1)I)C1=C(C=C(C=C1)I)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.